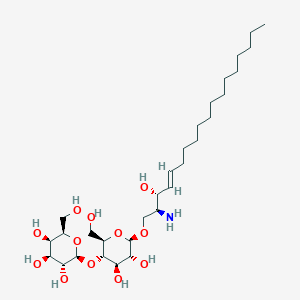

Lactosyl-C18-sphingosine

Description

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSCOKUMZMISB-GPWKTZPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109785-20-8 | |

| Record name | Lactosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Lactosyl-C18-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosyl-C18-sphingosine, also known as D-lactosyl-β1-1′-D-erythro-sphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid (GSL) of significant interest in cellular biology and pharmacology. Structurally, it is characterized by a C18 sphingosine (B13886) base linked via a β-glycosidic bond to a lactose (B1674315) disaccharide. As a deacylated form of lactosylceramide (B164483), it serves as a crucial intermediate in the metabolism of complex GSLs, including gangliosides. Its biological activities, which include modulating neutrophil function, and its central role in GSL metabolic pathways make it a key molecule for research in inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of its structure, physicochemical properties, metabolic context, and relevant experimental methodologies.

Core Structure and Chemical Identity

This compound is a complex amphipathic molecule composed of three primary moieties: a long-chain sphingoid base, a primary amine, and a disaccharide headgroup.

-

Sphingoid Base : The lipid backbone is an 18-carbon (C18) sphingosine ((2S,3R,4E)-2-amino-4-octadecene-1,3-diol). This long hydrocarbon chain anchors the molecule within the lipid bilayer of cell membranes.

-

Glycosidic Linkage : The primary hydroxyl group at the C-1 position of the sphingosine base is attached to a lactose molecule through a β1-1' glycosidic bond.

-

Disaccharide Headgroup : The lactose unit consists of a galactose molecule linked to a glucose molecule (Gal(β1-4)Glc). This hydrophilic carbohydrate portion extends into the aqueous environment.

A key structural feature is the absence of a fatty acyl group, which would typically be attached to the amino group at the C-2 position of the sphingosine base. In its acylated form, the molecule is known as C18-Lactosylceramide. This deacylated state defines it as a "lyso-" GSL.

Caption: Logical relationship between core sphingolipid structures.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound, essential for experimental design and interpretation.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,5R)-2-[(3S,6R)-6-[(E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | C18 Lactosyl(β) Ceramide, Lactosyl Sphingosine, Lyso-Lactosylceramide | [2][3] |

| CAS Number | 109785-20-8 | [1] |

| Molecular Formula | C₃₀H₅₇NO₁₂ | [4] |

| Molecular Weight | 623.77 g/mol | [3] |

| Appearance | Powder | N/A |

| Purity | >99% (TLC) | N/A |

| Solubility | Soluble in Chloroform:Methanol (B129727):Water (2:1:0.1) | [3][5] |

| Storage | -20°C | [5] |

| Bioactivity | Reduces viability of human neutrophils (1-50 µM); Inhibits fMetLeuPhe-induced cell aggregation (1 µM) | [2][3][5] |

| SMILES | CCCCCCCCCCCCC\C=C--INVALID-LINK----INVALID-LINK--CO[C@@H]1OC(CO)--INVALID-LINK--C(O)C2O">C@@HC(O)C1O | [1] |

| InChI Key | MQKSCOKUMZMISB-GPWKTZPCSA-N | [5] |

Biological Context and Signaling Pathways

This compound is a key intermediate in the glycosphingolipid biosynthetic pathway, which occurs primarily in the Golgi apparatus.[6] This pathway is responsible for generating hundreds of complex GSLs that are integral to the cell membrane and crucial for signal transduction, cell recognition, and membrane stability.[6][7]

The synthesis begins with ceramide. Glucosylceramide synthase (GCS) transfers a glucose molecule to ceramide, forming glucosylceramide (GlcCer).[8] Subsequently, lactosylceramide synthase (specifically, β-1,4-galactosyltransferase V or VI) adds a galactose molecule to GlcCer, forming lactosylceramide.[9][10] Lactosylceramide is the direct precursor to a vast array of more complex GSLs, including the ganglio-, globo-, and lacto-series.

This compound itself is formed via the deacylation of lactosylceramide, a reaction catalyzed by acid ceramidase within the lysosome during GSL catabolism. This lyso-form can then be further metabolized or participate in signaling events.

// Nodes for molecules Cer [label="Ceramide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LacCer [label="Lactosylceramide\n(LacCer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LysoLacCer [label="this compound\n(Lyso-LacCer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexGSLs [label="Complex GSLs\n(e.g., Gangliosides)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes for enzymes GCS [label="Glucosylceramide\nSynthase (GCS)", shape=cds, fillcolor="#FFFFFF"]; LCS [label="Lactosylceramide\nSynthase (β1,4GalT-V/VI)", shape=cds, fillcolor="#FFFFFF"]; GTs [label="Various\nGlycosyltransferases", shape=cds, fillcolor="#FFFFFF"]; AC [label="Acid Ceramidase\n(in Lysosome)", shape=cds, fillcolor="#FFFFFF"];

// Edges representing reactions Cer -> GCS [arrowhead=none]; GCS -> GlcCer [label=" + UDP-Glucose"]; GlcCer -> LCS [arrowhead=none]; LCS -> LacCer [label=" + UDP-Galactose"]; LacCer -> GTs [arrowhead=none]; GTs -> ComplexGSLs; LacCer -> AC [arrowhead=none, style=dashed, color="#EA4335"]; AC -> LysoLacCer [style=dashed, color="#EA4335", label=" Deacylation"]; }

Caption: Metabolic position of this compound.

Experimental Protocols

This compound is studied using a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Chemoenzymatic Synthesis of Lactosyl Sphingosine

A highly efficient method for synthesizing this compound (referred to as LacβSph) involves a combination of chemical synthesis and enzymatic reactions.

-

Chemical Synthesis of Acceptor : The process starts with commercially available, inexpensive phytosphingosine (B30862) and lactose. A protected azido-derivative of sphingosine is synthesized to serve as an efficient acceptor for glycosylation.

-

Glycosylation : The sphingosine acceptor is glycosylated with a per-O-acetylated lactose donor in the presence of a catalyst like BF₃·OEt₂ in dichloromethane (B109758) at low temperatures (-18 °C).

-

Deprotection : All acetyl and other protecting groups are removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the water-soluble this compound.

-

Purification : The final product is purified using a C18 solid-phase extraction cartridge. The protocol uses minimal green solvents (acetonitrile and water), allowing for rapid (<30 minutes) purification.

Quantification by LC-MS/MS using an Internal Standard

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipids in biological matrices.

-

Internal Standard : A stable isotope-labeled version of the analyte, such as this compound-d7, is used as the internal standard (IS). The IS is added to all samples, calibrators, and quality controls at a fixed concentration at the beginning of sample preparation to correct for matrix effects and extraction variability.

-

Sample Preparation (Protein Precipitation) :

-

Thaw biological samples (e.g., plasma, cell lysates) on ice.

-

To 20 µL of sample, add 200 µL of cold methanol containing the internal standard (e.g., 25 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions :

-

Column : Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Methanol with 0.1% formic acid.

-

Gradient : A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analyte.

-

Mass Spectrometry : A tandem mass spectrometer (e.g., triple quadrupole) is operated in positive ion mode using electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.

-

Neutrophil Functional Assay: Superoxide (B77818) Production

The effect of this compound on neutrophil function, such as the respiratory burst, can be measured by quantifying superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Neutrophil Isolation : Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity (>95%) and viability.

-

Reagent Preparation :

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Hanks' Balanced Salt Solution (HBSS).

-

Prepare a solution of ferricytochrome c (e.g., 1 mg/mL in HBSS).

-

Prepare a solution of a neutrophil agonist, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).

-

Prepare a solution of superoxide dismutase (SOD) (e.g., 300 U/mL) for control wells.

-

-

Assay Protocol (96-well plate format) :

-

Add 50 µL of HBSS (with or without SOD) to each well.

-

Add 50 µL of the this compound dilution (or vehicle control) and pre-incubate with neutrophils for a specified time (e.g., 10 minutes) at 37°C.

-

Add 50 µL of the isolated neutrophils (e.g., 2 x 10⁶ cells/mL).

-

Add 50 µL of ferricytochrome c solution.

-

Initiate the reaction by adding 50 µL of the fMLP agonist.

-

Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

-

-

Data Analysis : Calculate the rate of superoxide production using the Beer-Lambert law, with an extinction coefficient (ε) of 21.1 mM⁻¹ cm⁻¹ for reduced cytochrome c. Compare the rates between control and treated samples.

Caption: Experimental workflow for a neutrophil functional assay.

References

- 1. Regulation of human neutrophil aggregation: comparable latent times, activator sensitivities, and exponential decay in aggregability for FMLP, platelet-activating factor, and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A flow cytometric assay of neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plate-Based Measurement of Superoxide and Hydrogen Peroxide Production by Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay of metabolic superoxide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-selectin-mediated platelet-neutrophil aggregate formation activates neutrophils in mouse and human sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet microparticles bind, activate and aggregate neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Roles of Lyso-Lactosylceramide: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyso-lactosylceramide (B1164819) (lyso-LacCer), also known as lactosylsphingosine, is the deacylated form of lactosylceramide (B164483) (LacCer). While LacCer has been extensively studied as a key player in various cellular processes, including inflammation, cancer, and neurodegeneration, its lyso-form has remained in the shadows. This technical guide provides an in-depth overview of the known and potential biological functions of lyso-lactosylceramide, with a focus on its signaling pathways, quantitative data, and the experimental methodologies required for its investigation. As a bioactive sphingolipid, lyso-LacCer is emerging as a molecule of interest, particularly in the context of lysosomal storage diseases and neuronal calcium signaling. This document aims to equip researchers with the foundational knowledge and technical insights necessary to explore the full therapeutic and diagnostic potential of this intriguing molecule.

Metabolism and Synthesis of Lyso-Lactosylceramide

Lyso-lactosylceramide is metabolically derived from lactosylceramide. The primary route of its formation is through the deacylation of LacCer by acid ceramidase, an enzyme primarily active in the lysosome.[1] This process is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to an increase in their deacylated, lyso-forms.[1][2]

The synthesis of the precursor, lactosylceramide, is a multi-step process that begins with the formation of ceramide. Ceramide is then glycosylated to glucosylceramide (GlcCer) by glucosylceramide synthase.[3] Subsequently, lactosylceramide synthase facilitates the addition of a galactose moiety to GlcCer, forming lactosylceramide.[3] This synthesis primarily occurs in the Golgi apparatus.[4]

Biological Functions and Signaling Pathways

While research specifically focused on lyso-lactosylceramide is limited, existing evidence points to a significant role in calcium mobilization. The broader functions of its parent molecule, lactosylceramide, in inflammation, cancer, and neurobiology suggest potential, yet unconfirmed, roles for lyso-LacCer in these areas.

Calcium Mobilization in Neuronal Cells

A pivotal function of lyso-lactosylceramide is its ability to mobilize intracellular calcium stores, particularly in neuronal cells.[5] This has significant implications for neuronal signaling and may play a role in the pathophysiology of neurological disorders where glycosphingolipid metabolism is dysregulated.

Signaling Pathway:

Lyso-LacCer has been shown to act as an agonist of the ryanodine (B192298) receptor (RyR), a major calcium release channel located on the endoplasmic reticulum.[5] By binding to and activating the RyR, lyso-LacCer triggers the release of calcium from the endoplasmic reticulum into the cytosol. This increase in cytosolic calcium can then initiate a cascade of downstream signaling events, influencing neurotransmission, synaptic plasticity, and gene expression.

Quantitative Data:

The following table summarizes the quantitative data from studies on the effect of lyso-glycosphingolipids on calcium mobilization in brain microsomes.

| Lyso-glycosphingolipid | Concentration for Ca²⁺ Mobilization | Target Receptor/Channel | Reference |

| Lactosylsphingosine (lyso-LacCer) | >10 µM | Ryanodine Receptor (RyR) | [5] |

| Glucosylsphingosine | >10 µM | Ins(1,4,5)P₃ Receptor & SERCA | [5] |

| Galactosylsphingosine | >10 µM | Ryanodine Receptor (RyR) | [5] |

Potential Roles in Inflammation and Immunity

While direct evidence for lyso-LacCer's role in inflammation is scarce, its precursor, LacCer, is a known mediator of inflammatory responses.[6][7] LacCer can activate NADPH oxidase to produce reactive oxygen species (ROS) and stimulate cytosolic phospholipase A2 (cPLA2) to release arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3][6][7] Given their structural similarity, it is plausible that lyso-LacCer may also possess pro-inflammatory properties, a hypothesis that warrants further investigation.

A hypothetical workflow for investigating the pro-inflammatory effects of lyso-LacCer on immune cells is presented below.

Potential Implications in Cancer

The role of LacCer in cancer progression is multifaceted, involving the promotion of cell proliferation, angiogenesis, and drug resistance.[8] LacCer-mediated signaling often involves the activation of the Ras-MAPK pathway and the production of ROS.[1] The potential involvement of lyso-LacCer in cancer is an unexplored area. Given that acid ceramidase, the enzyme that produces lyso-glycosphingolipids, is often dysregulated in cancer, it is conceivable that lyso-LacCer could contribute to the tumor microenvironment.

Relevance in Neurobiology and Neurodegenerative Diseases

The accumulation of glycosphingolipids and their lyso-derivatives is a hallmark of several neurodegenerative lysosomal storage diseases, such as Gaucher and Krabbe disease.[9] The ability of lyso-LacCer to modulate neuronal calcium homeostasis suggests a potential direct role in the neurotoxicity observed in these conditions.[5] Furthermore, LacCer has been implicated in neuroinflammation by activating astrocytes.[10] Investigating whether lyso-LacCer shares these properties is a critical area for future research.

Experimental Protocols

Calcium Mobilization Assay in Brain Microsomes

This protocol is adapted from the methodology described by Lloyd-Evans et al. (2003) to measure lyso-lactosylceramide-induced calcium release from brain microsomes.

Materials:

-

Rat brain (cortex and cerebellum)

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Lyso-lactosylceramide (lactosylsphingosine)

-

Ryanodine receptor agonists and antagonists (for control experiments)

-

Fluorometric plate reader or spectrophotometer

Procedure:

-

Microsome Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in the appropriate buffer for the calcium assay.

-

-

Calcium Uptake:

-

Incubate the microsomes in a buffer containing ATP and an ATP-regenerating system to facilitate calcium uptake into the endoplasmic reticulum via SERCA pumps.

-

-

Fluorescent Dye Loading:

-

Load the microsomes with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Calcium Release Measurement:

-

Place the dye-loaded microsomes in the fluorometer.

-

Establish a baseline fluorescence reading.

-

Add lyso-lactosylceramide at various concentrations and monitor the change in fluorescence, which corresponds to the release of calcium from the microsomes.

-

Use known RyR modulators as positive and negative controls.

-

Quantitative Analysis of Lyso-Lactosylceramide by LC-MS/MS

This protocol provides a general framework for the quantification of lyso-LacCer in biological samples.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate, plasma)

-

Internal standard (e.g., a stable isotope-labeled lyso-lactosylceramide)

-

Organic solvents (e.g., methanol, chloroform, acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Spike the sample with the internal standard.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Purify and concentrate the lipid extract using SPE.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column (e.g., C18 or HILIC).

-

Detect and quantify lyso-lactosylceramide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the concentration of lyso-lactosylceramide in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion and Future Directions

Lyso-lactosylceramide is a bioactive sphingolipid with a confirmed role in neuronal calcium mobilization and a largely unexplored potential in other critical biological processes such as inflammation, cancer, and neurodegeneration. The technical guide provided here offers a starting point for researchers to delve into the functional significance of this molecule. Future research should focus on:

-

Elucidating the full spectrum of its biological functions: Moving beyond calcium signaling to investigate its impact on immune cell activation, cancer cell behavior, and neuronal health.

-

Identifying its specific protein interactors and receptors: Uncovering the molecular machinery through which lyso-LacCer exerts its effects.

-

Developing specific inhibitors and probes: Creating tools to precisely modulate and study its pathways.

-

Assessing its potential as a biomarker: Evaluating its levels in various diseases to determine its diagnostic and prognostic value.

By systematically addressing these research questions, the scientific community can unlock the full potential of lyso-lactosylceramide as a novel therapeutic target and a valuable biomarker for a range of human diseases.

References

- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyso-glycosphingolipids: presence and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosylceramide and Glucosylsphingosine Modulate Calcium Mobilization from Brain Microsomes via Different Mechanisms* | Semantic Scholar [semanticscholar.org]

- 4. Large-scale cellular-resolution gene profiling in human neocortex reveals species-specific molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amicusrx.com [amicusrx.com]

- 8. Ceramide inhibits LPS-induced production of IL-5, IL-10, and IL-13 from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

The Emerging Role of Lactosyl-C18-sphingosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosyl-C18-sphingosine, a bioactive sphingolipid, is increasingly recognized for its pivotal role in a variety of cellular processes. As a key intermediate in glycosphingolipid metabolism, this molecule is implicated in fundamental cellular functions including adhesion, differentiation, and signal transduction. Dysregulation of its metabolism has been linked to the pathogenesis of several diseases, highlighting its potential as a therapeutic target and biomarker. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development in this area.

Introduction

This compound, also known as lactosylsphingosine or lyso-lactosylceramide, is a glycosphingolipid composed of a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide. It is a crucial precursor in the biosynthesis of more complex glycosphingolipids, such as gangliosides.[1] Beyond its structural role in maintaining the integrity of cell membranes, this compound is an active signaling molecule involved in critical cellular events like apoptosis and immune responses.[2][3] Its involvement in pathological processes such as inflammation and cancer has made it a subject of intense scientific scrutiny.[3] This guide aims to consolidate the current knowledge on this compound's signaling functions, providing a technical resource for researchers in the field.

Biochemical Profile and Synthesis

This compound is synthesized from its precursor, glucosylceramide, through the action of galactosyltransferase enzymes. It is structurally distinguished from lactosylceramide (B164483) by the absence of a fatty acyl group. This structural difference is critical to its distinct signaling properties.

Role in Cell Signaling

While the direct signaling pathways of this compound are still under active investigation, current evidence points to its significant influence on key cellular functions, particularly in immune cells. Much of the understanding of its signaling potential is derived from studies on its acylated counterpart, lactosylceramide, which is known to act through pathways involving reactive oxygen species (ROS), Ras/ERK1/2, and NF-κB. It is hypothesized that this compound may engage similar downstream effectors, though likely with different potency and specificity.

Effects on Neutrophil Function

This compound has been demonstrated to have a pronounced effect on human neutrophils. It reduces their viability in a concentration-dependent manner and inhibits aggregation induced by the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP).[4][5]

Quantitative Data

The following tables summarize the currently available quantitative data on the biological effects of this compound.

Table 1: Effects of this compound on Human Neutrophils

| Parameter | Concentration | Effect | Reference |

| Cell Viability | 1-50 µM | Concentration-dependent reduction | [4] |

| fMLP-induced Aggregation | 1 µM | Inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the quantification of sphingolipids.

Workflow:

Methodology:

-

Sample Preparation: Homogenize biological samples (e.g., cell pellets, tissue) in an appropriate buffer.

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) to the sample prior to extraction for accurate quantification.

-

Liquid Chromatography (LC): Separate the lipid extract using a reversed-phase C18 column with a gradient elution of solvents such as methanol, water, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate.

-

Tandem Mass Spectrometry (MS/MS): Analyze the eluent by electrospray ionization (ESI) tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the endogenous this compound and the internal standard.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Neutrophil Viability Assay

Principle: This assay determines the percentage of viable cells after treatment with this compound using a dye exclusion method (e.g., Trypan Blue) or a fluorescence-based assay (e.g., Calcein-AM/Propidium Iodide).

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and treat with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified time.

-

Viability Staining:

-

Trypan Blue: Mix a small aliquot of the cell suspension with Trypan Blue solution and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.

-

Fluorescence-based: Incubate the cells with Calcein-AM (stains viable cells green) and Propidium Iodide (stains non-viable cells red).

-

-

Data Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to determine the percentage of viable cells in each treatment group.

fMLP-Induced Neutrophil Aggregation Assay

Principle: This assay measures the ability of this compound to inhibit the aggregation of neutrophils stimulated with the chemoattractant fMLP. Aggregation is monitored by changes in light transmission through the cell suspension.

Methodology:

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described in the viability assay protocol.

-

Pre-incubation: Pre-incubate the neutrophil suspension with this compound (e.g., 1 µM) or vehicle control for a short period.

-

Aggregation Measurement: Place the cell suspension in an aggregometer cuvette with a stir bar. Establish a baseline light transmission.

-

Stimulation: Add fMLP to induce aggregation and record the change in light transmission over time.

-

Data Analysis: Quantify the extent of aggregation by measuring the maximum change in light transmission. Compare the aggregation in this compound-treated samples to the vehicle control.

Future Directions and Conclusion

The study of this compound in cell signaling is a rapidly evolving field. While its effects on neutrophils are becoming clearer, several key questions remain. Future research should focus on:

-

Receptor Identification: Identifying the specific cell surface receptor(s) or intracellular binding partners for this compound is crucial to elucidating its mechanism of action.

-

Delineating Signaling Pathways: Differentiating the signaling cascades initiated by this compound from those of lactosylceramide will provide a more precise understanding of its role.

-

In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to validate its physiological and pathological relevance.

-

Therapeutic Potential: Exploring the potential of targeting this compound metabolism or signaling for the treatment of inflammatory and other diseases.

References

Lactosyl-C18-Sphingosine: A Core Precursor in Ganglioside Biosynthesis and Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lactosyl-C18-sphingosine, a glycosphingolipid, is a pivotal intermediate in the intricate metabolic pathways of sphingolipids. Comprising a C18 sphingosine (B13886) base linked to a lactose (B1674315) disaccharide, it serves as the fundamental backbone for the synthesis of a vast array of complex glycosphingolipids, most notably the gangliosides. This guide provides a comprehensive overview of the biosynthesis of gangliosides from this compound, the associated signaling cascades, and the experimental methodologies employed in their study.

The Central Role of this compound in Glycosphingolipid Metabolism

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, particularly abundant in the nervous system.[1][2] They are characterized by a hydrophobic ceramide moiety and a hydrophilic glycan chain. This compound is the lyso-form of lactosylceramide (B164483), meaning it lacks the fatty acyl group attached to the sphingosine base.[3][4] While lactosylceramide is the direct precursor in the main biosynthetic pathway, lactosyl-sphingosine is a key intermediate and a valuable tool in research for studying GSL functions and synthesis.[5][6]

The biosynthesis of sphingolipids is a highly regulated process beginning in the endoplasmic reticulum and continuing in the Golgi apparatus.[7][8] The C18 sphingoid base is the most common in mammals, formed from the condensation of serine and palmitoyl-CoA.[9][10][11] This backbone is then acylated to form ceramide, the central hub of sphingolipid metabolism.[2][11]

Biosynthesis Pathway: From Sphingosine to Complex Gangliosides

The synthesis of gangliosides from the foundational C18-sphingosine backbone is a stepwise enzymatic process occurring across the endoplasmic reticulum and Golgi apparatus.

-

De Novo Synthesis of Ceramide : The pathway initiates with the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT) to form 3-ketosphinganine.[10] This is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[10] One of six ceramide synthases (CerS) then acylates sphinganine to create dihydroceramide.[10] Finally, dihydroceramide desaturase (DEGS1) introduces a double bond to yield ceramide, the immediate precursor to most complex sphingolipids.[10]

-

Formation of Lactosylceramide : In the Golgi apparatus, ceramide is glycosylated by glucosylceramide synthase (UGCG) , which transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][10] Subsequently, lactosylceramide synthase (β-1,4 galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer, producing lactosylceramide (LacCer).[12][13] LacCer is the direct precursor for the majority of higher-order GSLs, including gangliosides.[12][13][14]

-

Elongation to Gangliosides : Lactosylceramide is the branching point for the synthesis of various ganglioside series. The process is catalyzed by a series of specific sialyltransferases and glycosyltransferases:[7]

-

GM3 Synthase (ST-I) adds a sialic acid residue to LacCer, forming the simplest ganglioside, GM3.[7]

-

GD3 Synthase (ST-II) adds a second sialic acid to GM3 to synthesize GD3.[7]

-

Further enzymatic steps involving other glycosyltransferases lead to the formation of more complex gangliosides such as GM1, GD1a, GD1b, and GT1b, which are particularly abundant in the nervous system.[7]

-

The expression and types of gangliosides change dramatically during brain development, shifting from simple forms like GM3 and GD3 in embryonic stages to more complex ones in the adult brain.[7][15]

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide, the acylated form of this compound, is not merely a structural precursor but also a potent bioactive lipid that clusters in membrane microdomains known as "lipid rafts".[13][14] From these domains, it transduces external signals into the cell, initiating cascades that regulate inflammation, oxidative stress, and cell proliferation.[13][14]

Key signaling events initiated by LacCer include:

-

Activation of NADPH Oxidase : Newly synthesized LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and inducing a state of high oxidative stress.[13][14]

-

Inflammatory Response : LacCer activates cytosolic phospholipase A2 (cPLA2), which cleaves arachidonic acid from phospholipids.[13][14] Arachidonic acid is a precursor to eicosanoids and prostaglandins, potent mediators of inflammation.[13]

These pathways have been implicated in the pathophysiology of numerous conditions, including atherosclerosis, diabetes, neuro-inflammation, and certain cancers.[12][16]

Quantitative Data on Sphingolipid Metabolism

Quantitative analysis of sphingolipid metabolism is crucial for understanding its regulation. The table below summarizes key enzymes and components in the ganglioside biosynthesis pathway.

| Enzyme/Molecule | Abbreviation | Function | Preferred Substrate(s) | Notes |

| Serine Palmitoyltransferase | SPT | Rate-limiting step in de novo sphingolipid synthesis | Palmitoyl-CoA (C16), Serine | Mutations are associated with hereditary sensory and autonomic neuropathy type I.[15] |

| Ceramide Synthase 1 | CerS1 | N-acylation of sphinganine | C18-CoA | Highly expressed in neurons.[10] |

| Ceramide Synthase 5 | CerS5 | N-acylation of sphinganine | C16-CoA | More broadly expressed.[10] |

| Glucosylceramide Synthase | UGCG | Transfers glucose to ceramide | Ceramide, UDP-Glucose | Inhibition can deplete most GSLs. |

| Lactosylceramide Synthase | B4GALT5 | Transfers galactose to GlcCer | Glucosylceramide, UDP-Galactose | Also known as β-1,4 Galactosyltransferase V. |

| GM3 Synthase | ST3GAL5 | Transfers sialic acid to LacCer | Lactosylceramide, CMP-Sialic Acid | Initiates the "a-series" and "b-series" of gangliosides. |

| C18-Sphingosine | d18:1 | Backbone of most common sphingolipids in mammals | - | The most prevalent sphingolipid alkyl chain length in eukaryotes.[9] |

| C20-Sphingosine | d20:1 | Alternative sphingoid base | - | Found in significant amounts only in gangliosides of the nervous system.[15][17] |

Experimental Protocols and Methodologies

The study of this compound and its derivatives relies on a combination of biochemical, analytical, and synthetic techniques.

Lipid Extraction and Analysis

A standard workflow for analyzing glycosphingolipids from biological samples involves several key steps.

Protocol: Total Lipid Extraction (Folch Method)

-

Homogenization : Homogenize the tissue or cell pellet in a suitable buffer.

-

Solvent Addition : Add a 20-fold volume of chloroform (B151607):methanol (2:1, v/v) to the homogenate.

-

Agitation : Agitate the mixture vigorously for 20-30 minutes at room temperature to ensure thorough extraction.

-

Phase Separation : Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Lipid Collection : The lower chloroform phase contains the total lipid extract. Carefully collect this phase, avoiding the protein interface.

-

Drying : Dry the lipid extract under a stream of nitrogen gas.

-

Storage : Resuspend the dried lipids in a suitable solvent and store at -20°C or -80°C.

Chemoenzymatic Synthesis of Gangliosides

Chemical synthesis of complex gangliosides is challenging. Chemoenzymatic approaches provide an efficient alternative, using chemically synthesized precursors like lactosyl sphingosine for enzymatic elongation.[6][18][19]

Protocol Outline: Chemoenzymatic Synthesis of GM3

-

Chemical Synthesis of Lactosyl Sphingosine : Lactosyl sphingosine is first synthesized chemically from inexpensive precursors like L-serine.[6] This water-soluble intermediate acts as the acceptor substrate.

-

One-Pot Multienzyme (OPME) Sialylation : The lactosyl sphingosine is incubated in a one-pot reaction containing:

-

Product Purification : The resulting GM3 sphingosine (lyso-GM3) is hydrophobic enough to be efficiently purified from the aqueous reaction mixture using a simple C18 solid-phase extraction cartridge.[6][18]

-

Chemical Acylation : The purified lyso-GM3 is then chemically acylated by reacting it with a fatty acyl-CoA of the desired chain length to produce the final GM3 ganglioside.[6][18]

-

Final Purification : The final product is purified, typically via chromatography.

This method allows for the flexible production of a library of structurally defined gangliosides with various fatty acyl chains for functional studies.[6]

Conclusion

This compound and its acylated form, lactosylceramide, stand at a critical juncture in cellular lipid metabolism. They are not only indispensable precursors for the synthesis of complex gangliosides essential for neuronal function but are also key signaling molecules that mediate inflammation and oxidative stress. A thorough understanding of the biosynthetic pathways, signaling cascades, and analytical methodologies associated with these molecules is paramount for researchers in the fields of neuroscience, oncology, and metabolic diseases, and holds significant promise for the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipids-Creative Enzymes [creative-enzymes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. escholarship.org [escholarship.org]

- 7. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Endogenous Metabolism of Lactosyl-C18-Sphingosine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483). It consists of a C18 sphingosine (B13886) backbone attached to a lactose (B1674315) disaccharide. While lactosylceramide has been extensively studied for its role as a key intermediate in the biosynthesis of complex glycosphingolipids and its involvement in cellular signaling, the specific endogenous metabolism of its lyso-form, this compound, is an area of growing research interest. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, focusing on its synthesis, degradation, and the key enzymes involved. The guide also includes quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Metabolic Pathways

The metabolism of this compound is intricately linked to the metabolism of its acylated form, lactosylceramide. The primary pathways involve the deacylation of lactosylceramide to form this compound and its subsequent degradation through enzymatic hydrolysis.

Anabolism: Synthesis of the Precursor, Lactosylceramide

This compound is generated from its precursor, lactosylceramide. The synthesis of lactosylceramide occurs in the Golgi apparatus and involves the sequential addition of glucose and galactose to a ceramide backbone.

-

Glucosylceramide Synthesis: The first step is the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS) .

-

Lactosylceramide Synthesis: Subsequently, lactosylceramide synthase (β-1,4-galactosyltransferase 5 or 6, B4GALT5/6) transfers a galactose moiety from UDP-galactose to glucosylceramide, forming lactosylceramide (LacCer).[1][2]

Catabolism: Formation and Degradation of this compound

This compound is formed through the deacylation of lactosylceramide and is subsequently degraded by lysosomal hydrolases.

-

Formation of this compound: In the lysosome, acid ceramidase (ASAH1) can deacylate lactosylceramide to yield this compound and a free fatty acid.[3] This pathway is particularly relevant in the context of certain lysosomal storage diseases where the accumulation of glycosphingolipids can lead to increased formation of their lyso-derivatives.

-

Degradation of this compound: The primary route for the breakdown of this compound is the sequential cleavage of the sugar residues by lysosomal β-galactosidases.[4] The hydrolysis of the terminal galactose residue by β-galactosidase yields glucosylsphingosine (B128621) (lyso-glucosylceramide). Glucosylsphingosine is then further hydrolyzed by a β-glucosidase to sphingosine and glucose.[4]

The potential for reacylation of this compound back to lactosylceramide is a plausible metabolic route, given that reacylation is a common step in sphingolipid metabolism (the "salvage pathway"). However, specific enzymes that catalyze the direct acylation of this compound have not been extensively characterized in the reviewed literature.

Quantitative Data

The following table summarizes the available quantitative data on lactosylceramide and its metabolizing enzymes. Data on the specific concentrations and enzyme kinetics for this compound are limited.

| Parameter | Value | Organism/Cell Type | Reference |

| Lactosylceramide Concentration | ~109 molecules/cell | Human Polymorphonuclear Neutrophils | [5] |

| Lactosylceramide Synthase (B4GALT5) Km for UDP-Galactose | 214.4 µM | HEK-293T cells overexpressing human B4GALT5 | [6] |

| Lactosylceramide Synthase (B4GALT5) Km for Glucosylceramide (d7-labeled) | 2.47 µM | HEK-293T cells overexpressing human B4GALT5 | [6] |

| Lactosylceramide β-galactosidase Km | 2.2 x 10-5 M | Rat Brain | [7] |

Experimental Protocols

Quantification of Lactosylceramide and this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of lactosylceramide and this compound in biological samples.

a. Sample Preparation (from Cultured Cells)

-

Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Perform lipid extraction using a suitable organic solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

-

Add internal standards for lactosylceramide and this compound (e.g., isotopically labeled analogs) to the sample prior to extraction to correct for extraction efficiency and matrix effects.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Utilize a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: methanol with 0.1% formic acid).

-

Optimize the gradient to achieve good separation of the analytes from other lipid species.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both the endogenous lipids and their corresponding internal standards.

-

Optimize MS parameters such as declustering potential and collision energy for each analyte to maximize sensitivity.

-

c. Data Analysis

-

Integrate the peak areas for the MRM transitions of the analytes and internal standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of the analytes by comparing these ratios to a standard curve generated using known concentrations of pure standards.

Lactosylceramide Synthase Activity Assay

This protocol describes a method to measure the activity of lactosylceramide synthase in cell or tissue homogenates.

a. Preparation of Cell/Tissue Homogenate

-

Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES, pH 7.3) containing protease inhibitors.

-

Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

b. Enzymatic Reaction

-

Prepare a reaction mixture containing:

-

Cell/tissue homogenate (as the enzyme source)

-

Glucosylceramide (substrate, can be fluorescently or isotopically labeled for detection)

-

UDP-galactose (donor substrate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.3)

-

Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., chloroform/methanol mixture).

c. Product Detection and Quantification

-

Extract the lipids from the reaction mixture.

-

Separate the product (lactosylceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using an appropriate detection method (e.g., fluorescence detection for NBD-labeled substrates, liquid scintillation counting for radiolabeled substrates, or LC-MS/MS for unlabeled or isotopically labeled substrates).

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

β-Galactosidase Activity Assay

This protocol provides a general method for measuring β-galactosidase activity using a chromogenic substrate.

a. Preparation of Cell Lysate

-

Lyse cells in a buffer compatible with the enzyme assay (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

-

Determine the protein concentration of the lysate.

b. Enzymatic Reaction

-

Prepare a reaction mixture containing:

-

Cell lysate

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate

-

Reaction buffer (e.g., Z-buffer)

-

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction after a specific time by adding a stop solution (e.g., 1 M Na2CO3).

c. Detection

-

Measure the absorbance of the reaction mixture at 420 nm, which corresponds to the formation of the yellow product, o-nitrophenol.

-

Calculate the enzyme activity based on the rate of product formation, normalized to the amount of protein in the lysate.

Mandatory Visualizations

Caption: Metabolic pathway of this compound.

Caption: LC-MS/MS workflow for quantification.

Caption: General workflow for enzyme activity assay.

Conclusion

The endogenous metabolism of this compound is a critical aspect of sphingolipid biology, with implications for both normal cellular function and disease. This guide has provided a comprehensive overview of its metabolic pathways, highlighting the key enzymatic steps of synthesis and degradation. While significant progress has been made in understanding the metabolism of its precursor, lactosylceramide, further research is needed to fully elucidate the specific metabolic fate and regulatory mechanisms of this compound itself, particularly concerning its potential reacylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field, paving the way for future discoveries regarding the precise roles of this bioactive lipid in health and disease.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [archive.hshsl.umaryland.edu]

- 4. Hydrolysis of galactosylsphingosine and lactosylsphingosine by beta-galactosidases in human brain and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymic hydrolysis of sphingolipids: Hydrolysis of ceramide lactoside by an enzyme from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Sphinx Lipid: A Technical Guide to the Discovery and History of Lactosylsphingosine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylsphingosine, a deacylated derivative of lactosylceramide (B164483), has emerged from the shadow of its more complex glycosphingolipid relatives to become a molecule of significant interest in cellular signaling and as a biomarker in lysosomal storage diseases. Initially identified as a naturally occurring lysoglycosphingolipid, its history is intertwined with the broader exploration of sphingolipids, a class of molecules named after the enigmatic Sphinx for their complex nature.[1][2] This technical guide provides a comprehensive overview of the discovery and history of lactosylsphingosine, presenting key quantitative data, detailed experimental protocols for its study, and elucidation of its role in critical signaling pathways.

A Historical Perspective: From "Storage Disorders" to Signaling Molecules

The journey to understanding lactosylsphingosine begins with the broader discovery of glycosphingolipids (GSLs) in the mid-20th century. These complex lipids were first identified as substances that accumulated in the tissues of patients with lipid storage disorders, such as Tay-Sachs disease.[2][3] The German chemist Johannes Thudichum, in the late 19th century, was the first to systematically investigate the chemical composition of the brain, leading to the discovery of a novel class of lipids he named "sphingolipids" due to their enigmatic properties.[1][4] It wasn't until decades later that the full significance of his work was recognized.[1][4]

The "psychosine hypothesis," proposed in 1972 by Miyatake and Suzuki, was a pivotal moment in the field.[5][6] It posited that the accumulation of deacylated GSLs, such as galactosylsphingosine (psychosine) in Krabbe disease, was the primary cytotoxic agent responsible for the severe neurological symptoms, rather than the parent acylated lipid.[6][7] This hypothesis shifted the focus towards these "lyso-glycosphingolipids" and set the stage for investigating other members of this class, including lactosylsphingosine. While initially studied in the context of disease, it is now understood that neutral lyso-glycosphingolipids occur naturally in small amounts in animal tissues.[8]

Biochemical Profile and Quantitative Data

Lactosylsphingosine is a bioactive sphingolipid composed of a sphingosine (B13886) backbone linked to a lactose (B1674315) disaccharide. It is formed by the deacylation of lactosylceramide. This amphiphilic nature allows it to interact with cellular membranes and participate in various cellular processes.[9]

Pathophysiological Accumulation

The quantification of lactosylsphingosine and its analogs has become crucial for the diagnosis and monitoring of several lysosomal storage diseases. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the precise measurement of these biomarkers in plasma and tissues.[9][10][11]

Table 1: Plasma Concentrations of Lyso-Glycosphingolipids in Lysosomal Storage Diseases

| Analyte | Disease | Patient Concentration Range | Normal Concentration Range | Fold Increase (Approx.) | Reference |

| Globotriaosylsphingosine (Lyso-Gb3) | Fabry Disease (male) | 195–407 nM | < 10 nM | > 20-40x | [12] |

| Globotriaosylsphingosine (Lyso-Gb3) | Fabry Disease (symptomatic female) | 22–76 nM | < 10 nM | > 2-7x | [12] |

| Glucosylsphingosine (B128621) (Lyso-Gb1) | Gaucher Disease | > 5.4 ng/mL | < 5.4 ng/mL | > 200x (average) | [11] |

Note: While lactosylsphingosine itself is not the primary biomarker for a specific major lysosomal storage disease in the same way as lyso-Gb3 or lyso-Gb1, its levels can be altered in conditions with disrupted GSL metabolism. For instance, increased levels have been detected in the cortex of a neuronopathic Gaucher disease mouse model treated with an inhibitor of glucosylceramide synthase.[13]

Key Signaling Pathways Involving Lactosylsphingosine

Lactosylsphingosine and its structural relatives are potent signaling molecules that can influence a variety of cellular processes. One of the most well-documented effects is the mobilization of intracellular calcium.

Intracellular Calcium Mobilization

Lactosylsphingosine has been shown to release calcium from microsomal stores in the brain cortex and cerebellum.[8] This process is critical for many cellular functions, including neurotransmission, muscle contraction, and gene expression. The release of calcium from intracellular stores, such as the endoplasmic reticulum and lysosomes, is a key event in signal transduction. While the exact receptors for lactosylsphingosine are still under investigation, its analog psychosine (B1678307) has been shown to act through a G protein-coupled receptor.[14] The mobilization of calcium can, in turn, activate a cascade of downstream signaling events.

MAPK and Akt Signaling

Studies on psychosine, a close analog of lactosylsphingosine, have revealed its ability to antagonize several critical signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways.[15][16] These pathways are central to cell proliferation, survival, and differentiation. By modulating these pathways, lyso-glycosphingolipids can exert profound effects on cell fate.

Key Experimental Methodologies

The study of lactosylsphingosine relies on robust methods for its synthesis, extraction, and quantification.

Chemoenzymatic Synthesis of Lactosylsphingosine

Obtaining pure lactosylsphingosine for research purposes can be achieved through chemoenzymatic synthesis. This approach offers high yields and purity compared to isolation from natural sources.[17][18][19]

Protocol Outline:

-

Chemical Synthesis of Lactosyl Sphingosine (LacβSph): Lactosyl sphingosine is chemically synthesized from commercially available lactose and phytosphingosine. This multi-step chemical process produces the water-soluble LacβSph acceptor substrate.[17]

-

Purification: The synthesized LacβSph is purified using a C18-reverse phase cartridge. This solid-phase extraction method effectively removes reactants and byproducts.[17]

-

Acylation (for synthesis of Lactosylceramide): If the goal is to synthesize the acylated form, the purified LacβSph can be readily acylated to install a desired fatty acyl chain, yielding lactosylceramide with high efficiency.[17]

Extraction and Quantification from Biological Samples by LC-MS/MS

The gold standard for quantifying lactosylsphingosine in complex biological matrices like plasma or tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol:

-

Internal Standard Spiking: To a 50 µL plasma sample, add an isotope-labeled internal standard (e.g., ¹³C-encoded lactosylsphingosine) to correct for extraction losses and matrix effects.[10][20]

-

Protein Precipitation and Lipid Extraction: Add 5 volumes of LC-MS grade methanol (B129727) to the plasma sample. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[9]

-

Supernatant Collection and Drying: Carefully collect the supernatant containing the lipids and transfer it to a new tube. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.[9]

-

Reconstitution: Resuspend the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[9]

-

LC Separation: Separate the lipid extract using an appropriate liquid chromatography column. Hydrophilic interaction chromatography (HILIC) or C18 reverse-phase columns are commonly used for separating lyso-glycosphingolipids.[3][9]

-

MS/MS Detection: Detect and quantify lactosylsphingosine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[10]

-

Quantification: Generate a multi-point calibration curve using known concentrations of a lactosylsphingosine standard to accurately quantify the analyte in the biological sample.[9]

Conclusion and Future Directions

Lactosylsphingosine has transitioned from a chemical curiosity to a recognized bioactive lipid with important roles in cell signaling and disease. Its history is a testament to the evolving understanding of sphingolipid metabolism and function. Future research will likely focus on identifying its specific cellular receptors, further delineating its downstream signaling cascades, and exploring its potential as a therapeutic target in diseases characterized by aberrant glycosphingolipid metabolism. The continued development of advanced analytical techniques will be paramount in uncovering the full spectrum of its biological functions.

References

- 1. Rapid method of preparation of lysoglycosphingolipids and their confirmation by delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Twenty five years of the "psychosine hypothesis": a personal perspective of its history and present status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosomal Re-acidification Prevents Lysosphingolipid-Induced Lysosomal Impairment and Cellular Toxicity | PLOS Biology [journals.plos.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. escholarship.org [escholarship.org]

- 18. Streamlined chemoenzymatic total synthesis of prioritized ganglioside cancer antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Pivotal Role of Lactosyl-C18-Sphingosine in Membrane Lipid Rafts: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the role of lactosyl-C18-sphingosine within membrane lipid rafts. While specific quantitative data and signaling pathways for this compound are emerging areas of research, this document outlines the foundational concepts, detailed experimental protocols, and analytical approaches necessary to advance our understanding of this bioactive sphingolipid.

Introduction: this compound and Membrane Lipid Rafts

This compound, also known as lyso-lactosylceramide, is a bioactive sphingolipid derived from lactosylceramide (B164483) by the removal of its fatty acyl group.[1][2][3] It belongs to the class of glycosphingolipids, which are critical components of cell membranes and are particularly enriched in microdomains known as lipid rafts.[4][5]

Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[6][7] These platforms are crucial for cellular signaling, protein trafficking, and pathogen entry.[6][8] Glycosphingolipids, through their ceramide backbone and glycan headgroups, play a significant role in the structural integrity and function of these rafts.[4][9] While the functions of various lactosylceramides are being actively investigated, the specific roles of this compound in modulating lipid raft composition and downstream signaling are of growing interest in fields such as cancer biology, immunology, and neurodegenerative diseases.[5][10]

This guide provides the essential methodologies to investigate this compound within these specialized membrane domains.

Quantitative Data on Glycosphingolipids in Lipid Rafts

Direct quantitative data for this compound within lipid rafts is not extensively available in the current literature. However, the methodologies described in this guide can be employed to generate such data. The following tables are provided as templates for researchers to structure their quantitative findings for clear comparison.

Table 1: Quantification of this compound in Lipid Raft vs. Non-Raft Fractions

| Sample ID | Total Protein (mg) | This compound in Lipid Rafts (pmol/mg protein) | This compound in Non-Raft Fractions (pmol/mg protein) | Fold Enrichment in Rafts |

| Control Cell Line 1 | ||||

| Treated Cell Line 1 | ||||

| Control Tissue 1 | ||||

| Diseased Tissue 1 |

Table 2: Comparative Abundance of Sphingolipids in Isolated Lipid Rafts

| Sphingolipid Species | Concentration in Lipid Rafts (pmol/mg protein) - Control | Concentration in Lipid Rafts (pmol/mg protein) - Experimental | p-value |

| This compound | |||

| Lactosylceramide (d18:1/18:0) | |||

| Sphingomyelin (d18:1/18:0) | |||

| Ceramide (d18:1/18:0) | |||

| Sphingosine (B13886) | |||

| Sphingosine-1-phosphate |

Experimental Protocols

Isolation of Membrane Lipid Rafts

The isolation of lipid rafts is a critical first step. Two common methods are presented here: a detergent-based and a detergent-free method.

Protocol 3.1.1: Detergent-Resistant Membrane (DRM) Isolation via Sucrose (B13894) Gradient Centrifugation

This method takes advantage of the insolubility of lipid rafts in cold non-ionic detergents.[6]

Solutions:

-

MES Stock Buffer: 2.5 mM MES, 150 mM NaCl, pH 6.5

-

Lysis Buffer (LB): MES stock buffer containing 1% Triton X-100 (or other non-ionic detergents like Brij-53 or Lubrol WX), protease and phosphatase inhibitors.

-

Sucrose Solutions: 80%, 30%, and 5% (w/v) sucrose in MES stock buffer.

Procedure:

-

Harvest 1x10⁷ to 1x10⁸ cells and wash with cold PBS.

-

Lyse the cell pellet in 1 ml of ice-cold Lysis Buffer for 5-10 minutes on ice.

-

Homogenize the lysate by passing it through a 1 ml pipette tip.

-

In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully layer 2 ml of 30% sucrose solution on top of the 40% layer.

-

Finally, layer 1 ml of 5% sucrose solution on top of the 30% layer.

-

Centrifuge at approximately 200,000 x g (e.g., 44,000 rpm in an SW55 Ti rotor) for 18-20 hours at 4°C.[11]

-

After centrifugation, the lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.

-

Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.

-

Analyze fractions for raft-specific markers (e.g., flotillin, caveolin) by Western blot to confirm successful isolation.[12]

Protocol 3.1.2: Detergent-Free Lipid Raft Isolation

This method avoids the potential artifacts introduced by detergents.

Procedure:

-

Wash approximately 1x10⁸ cells twice with cold PBS.

-

Resuspend the cell pellet in 1 ml of 5 mM Tris-HCl (pH 7.5) with protease and phosphatase inhibitors and incubate on ice for 30 minutes with intermittent vortexing to induce hypo-osmotic shock.

-

Freeze the cell suspension at -80°C and then thaw on ice.

-

Centrifuge at 400 x g for 5 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 350,000 x g for 90 minutes at 4°C to pellet the total membranes.

-

Resuspend the membrane pellet and subject it to a continuous or discontinuous iodixanol (B1672021) (OptiPrep™) gradient centrifugation to separate the lipid raft fractions based on their buoyancy.[13]

-

Collect fractions and analyze for protein markers and lipid composition.

Figure 1. General workflow for the isolation of membrane lipid rafts.

Analysis of this compound by Mass Spectrometry

Following lipid raft isolation, the lipid components must be extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3.2.1: Lipid Extraction from Isolated Raft Fractions

Procedure:

-

To a known volume of the isolated raft fraction (containing 5-50 µg of protein), add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[13]

-

Include an appropriate internal standard, such as a stable isotope-labeled version of this compound, for accurate quantification.

-

Vortex the mixture thoroughly and incubate at room temperature.

-

Centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen or in a SpeedVac.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., water-saturated butanol and methanol with ammonium (B1175870) formate).[13]

Protocol 3.2.2: LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.[14]

Procedure:

-

Separate the lipid extract using a suitable reverse-phase chromatography column.

-

The mass spectrometer should be operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for sensitive and specific detection of this compound.

-

The precursor ion for this compound (d18:1) would be selected, and specific fragment ions would be monitored. For example, a characteristic fragment would be the sphingosine backbone (m/z 264 for d18:1).[9]

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Figure 2. Workflow for the mass spectrometric analysis of lipids from isolated fractions.

Signaling Pathways

Lactosylceramides are known to act as second messengers in various signaling cascades, often initiated within lipid rafts. These pathways can influence cell proliferation, inflammation, and apoptosis.[15][16][17] While the specific signaling roles of this compound are still under investigation, it is hypothesized to participate in or modulate pathways activated by its acylated counterparts.

One key pathway involves the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[15] Lactosylceramide accumulation in lipid rafts can lead to the recruitment and activation of this enzyme complex, resulting in downstream signaling events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lactosylsphingosine (d18:1) | Bioactive sphingolipid | TargetMol [targetmol.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of Lactosyl-C18-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as lactosylsphingosine or lyso-lactosylceramide, is a bioactive glycosphingolipid that plays a crucial role in various cellular processes. As a key intermediate in the metabolism of glycosphingolipids, its subcellular localization is intricately linked to its function in cell signaling, membrane dynamics, and the pathogenesis of certain diseases. This technical guide provides a comprehensive overview of the cellular distribution of this compound and its parent molecule, lactosylceramide (B164483), supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Cellular Localization of Lactosylceramide and this compound

Glycosphingolipids, including lactosylceramide and its derivatives, are not uniformly distributed throughout the cell. Their localization is dynamically regulated and varies depending on the cell type and its metabolic state. The primary sites of lactosylceramide synthesis and function are the Golgi apparatus and the plasma membrane, with subsequent trafficking to other organelles such as endosomes and lysosomes.

Quantitative Distribution in Subcellular Fractions

While specific quantitative data for the subcellular distribution of this compound is limited, studies on its acylated form, lactosylceramide, in human polymorphonuclear neutrophils (PMN) provide valuable insights. These studies reveal a predominantly intracellular localization.

Table 1: Subcellular Distribution of Lactosylceramide in Human Polymorphonuclear Neutrophils [1]